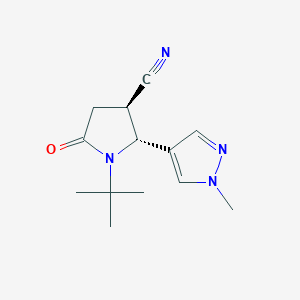

(2R,3R)-1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile

描述

属性

IUPAC Name |

(2R,3R)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O/c1-13(2,3)17-11(18)5-9(6-14)12(17)10-7-15-16(4)8-10/h7-9,12H,5H2,1-4H3/t9-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDWLJGACLJDNT-JOYOIKCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(C(CC1=O)C#N)C2=CN(N=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)N1[C@H]([C@@H](CC1=O)C#N)C2=CN(N=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(2R,3R)-1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 258.32 g/mol

- CAS Number : 2059910-79-9

Biological Activity Overview

Research has indicated that derivatives of 5-oxopyrrolidine compounds exhibit promising biological activities. The compound has shown potential against various pathogens, including Gram-positive bacteria and cancer cell lines.

Antimicrobial Activity

A study focusing on related compounds highlighted their effectiveness against multidrug-resistant pathogens. The antimicrobial properties were assessed using the broth microdilution method against a variety of bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 7.8 µg/mL to 62.5 µg/mL .

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Compound A | 15.6 | 31.25 |

| Compound B | 31.25 | 62.5 |

| Compound C | 7.8 | 15.6 |

Anticancer Activity

The anticancer properties of similar pyrrolidine derivatives have been investigated in various cancer cell lines, including A549 human lung cancer cells. The findings suggest that these compounds can induce cytotoxic effects, with IC50 values indicating their effectiveness in inhibiting cell proliferation .

Case Studies

- Study on Antimicrobial Resistance :

-

Cytotoxicity in Cancer Models :

- In vitro studies demonstrated that the compound exhibited significant cytotoxic effects on A549 cells, with a notable reduction in cell viability at higher concentrations.

- These findings suggest a pathway for further development into anticancer therapies targeting specific pathways involved in tumor growth .

相似化合物的比较

Structural and Functional Group Variations

The following table highlights key differences between the target compound and its analogs:

Key Observations

Replacing the nitrile with a carboxamide (e.g., in C₁₃H₂₀N₄O₂) lowers molecular weight (264.33 vs. 290.37) and enhances hydrophilicity, which may improve pharmacokinetics .

Scaffold Diversity :

- The piperidine-substituted pyrazole (C₉H₁₁N₅O) lacks the pyrrolidine lactam but retains the nitrile group, favoring interactions with polar residues in binding pockets .

- The tetrazole-thioacetyl analog (C₉H₁₀N₈OS) introduces a sulfur atom and tetrazole ring, which could enhance metabolic stability or metal-binding capacity .

Synthetic Accessibility :

准备方法

General Synthetic Strategy

The preparation of (2R,3R)-1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile typically involves:

- Construction of the pyrrolidine ring with defined stereochemistry at C-2 and C-3.

- Introduction of the tert-butyl group at the nitrogen atom.

- Installation of the 1-methyl-1H-pyrazol-4-yl substituent at C-2.

- Functionalization at C-3 with a nitrile group.

- Oxidation or incorporation of the 5-oxo group.

Stereoselective Pyrrolidine Ring Formation

The stereochemistry at positions 2 and 3 of the pyrrolidine ring is crucial. Approaches often include:

- Asymmetric cyclization : Starting from chiral precursors or using chiral catalysts to form the pyrrolidine ring with the desired (2R,3R) configuration.

- Chiral pool synthesis : Utilizing naturally occurring chiral amino acids or derivatives as starting materials to build the pyrrolidine scaffold.

- Diastereoselective functionalization : Introducing substituents in a stepwise manner with control over stereochemistry through selective reactions.

Introduction of the tert-Butyl Group at Nitrogen

The N-tert-butyl group is commonly introduced via:

- Alkylation of the pyrrolidine nitrogen with tert-butyl halides or tert-butyl sulfonates under basic conditions.

- Protection/deprotection strategies to selectively alkylate the nitrogen without affecting other functional groups.

Installation of the 1-Methyl-1H-pyrazol-4-yl Substituent

The 1-methyl-1H-pyrazol-4-yl group at C-2 can be introduced by:

- Cross-coupling reactions such as Suzuki or Stille coupling if a suitable halide or boronate ester is present on the pyrrolidine ring.

- Nucleophilic substitution on a suitable leaving group at C-2 by a pyrazolyl nucleophile.

- Direct C–H functionalization of the pyrrolidine ring, though this is less common and more challenging.

Introduction of the Nitrile Group at C-3

The nitrile functionality at C-3 is typically incorporated by:

- Nucleophilic substitution of a leaving group (e.g., halide, tosylate) with cyanide ion.

- Dehydration of amides or aldoximes at C-3 to form the nitrile.

- Addition of cyanide to an aldehyde or ketone precursor followed by cyclization.

Formation of the 5-Oxo Group

The ketone at the 5-position is introduced by:

- Oxidation of the corresponding alcohol at C-5 using oxidizing agents such as PCC, Swern oxidation, or Dess–Martin periodinane.

- Cyclization involving a keto functionality if the ring is formed from a keto acid or keto ester precursor.

The following table summarizes key synthetic steps and conditions reported in related patents and research for compounds structurally analogous to the target molecule, which can be adapted or referenced for its preparation:

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Pyrrolidine ring formation | Chiral amino acid derivatives, base, solvent | Formation of pyrrolidine ring with defined stereochemistry (2R,3R) |

| 2 | N-tert-butyl alkylation | tert-Butyl bromide or chloride, base (e.g., NaH) | Selective alkylation of pyrrolidine nitrogen |

| 3 | C-2 substitution with pyrazolyl | Suzuki coupling with pyrazolyl boronate ester | Installation of 1-methyl-1H-pyrazol-4-yl group at C-2 |

| 4 | Nitrile introduction at C-3 | KCN or NaCN, polar aprotic solvent | Nucleophilic substitution to install nitrile group |

| 5 | Oxidation to 5-oxo | PCC, Swern oxidation, or Dess–Martin reagent | Conversion of C-5 alcohol to ketone |

Notes on Reaction Optimization

- Stereoselectivity : Use of chiral catalysts or auxiliaries is essential to maintain the (2R,3R) configuration.

- Purification : Chromatographic methods and recrystallization are employed to isolate pure stereoisomers.

- Yield : Reported yields for similar pyrrolidine derivatives range from moderate to high (50–85%) depending on reaction conditions.

- Safety : Handling of cyanide reagents requires strict safety protocols.

常见问题

Q. Basic

- NMR spectroscopy : 1H/13C NMR identifies functional groups and stereochemistry. NOESY experiments resolve spatial proximity of protons .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- HPLC : Quantifies purity and detects enantiomeric impurities using chiral columns .

How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Q. Advanced

- Multi-technique cross-validation : Combine 2D NMR (COSY, HSQC) to assign ambiguous signals.

- Isotopic labeling : Track reaction pathways if unexpected byproducts arise.

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to identify structural discrepancies .

What methods are recommended for assessing solubility and stability under varying pH conditions?

Q. Basic

- Solubility profiling : Use shake-flask methods with solvents of varying polarity (e.g., DMSO, water, ethanol).

- Stability studies : Incubate the compound at different pH levels (1–13) and monitor degradation via UV-Vis or LC-MS .

How can computational models predict the biological activity of this compound?

Q. Advanced

- Molecular docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock or Schrödinger.

- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs .

- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (absorption, toxicity) .

What protocols ensure high purity (>98%) for in vitro assays?

Q. Basic

- Recrystallization : Optimize solvent mixtures (e.g., hexane/ethyl acetate) to remove impurities.

- Preparative HPLC : Use reverse-phase C18 columns with gradient elution.

- Lyophilization : For hygroscopic intermediates, freeze-drying prevents decomposition .

How is X-ray crystallography applied to confirm the absolute configuration of this compound?

Q. Advanced

- Crystal growth : Slow evaporation from a saturated solution (e.g., chloroform/methanol).

- Data collection : Use synchrotron radiation for high-resolution diffraction.

- Refinement : Software like SHELX refines the structure against experimental data, validating the (2R,3R) configuration .

What strategies mitigate undesired reactivity during functionalization of the pyrrolidine ring?

Q. Advanced

- Protecting groups : Temporarily block reactive sites (e.g., tert-butyloxycarbonyl for amines).

- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired pathways.

- In situ monitoring : Use FTIR or Raman spectroscopy to detect reactive intermediates .

How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Q. Advanced

- Scaffold modification : Introduce substituents at the pyrazole or pyrrolidine positions to enhance target affinity.

- Bioisosteric replacement : Swap the nitrile group with carboxylic acid or tetrazole to modulate polarity.

- In vitro screening : Test analogs against disease-relevant cell lines and compare IC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。